Acid Black 24
Overview
Description
Acid Black 24 is a type of acid dye that is used in the textile industry . It is also known by various synonyms such as Weak Acid Black BR, Acid Black 2B, Acid Black 2BL, Acid Black 3B, Acid Black 3BR, and others . It is a blue-black powder that is soluble in water and ethanol .
Physical And Chemical Properties Analysis
Acid Black 24 is a blue-black powder that is soluble in water and ethanol, slightly soluble in acetone, and insoluble in other organic solvents . It is stable in acidic environments but can decompose under alkaline or neutral conditions .
Scientific Research Applications
Environmental Remediation and Wastewater Treatment
Acid Black 24 is widely investigated for its environmental impacts and methods for its removal from wastewater. Research has demonstrated the effectiveness of various biosorbents, such as marine brown macroalgae Sargassum glaucescens and Stoechospermum marginatum, in removing Acid Black 24 from aqueous solutions. These studies provide insights into the potential for utilizing natural resources for wastewater treatment and pollution reduction (Daneshvar et al., 2012).
The use of zero-valent iron powder for the reductive decolourization of wastewater contaminated with Acid Black 24 has shown significant efficacy. This method successfully removed color and total organic carbon from the wastewater, highlighting an effective approach for industrial effluent treatment (Chang et al., 2006).
Biodegradation and Eco-Friendly Approaches
Bacillus halodurans has been identified as an effective microorganism for the biodegradation of Acid Black 24. This bacteria can decolorize significant amounts of the dye, demonstrating the potential of microbial solutions in addressing environmental pollution by azo dyes (Prasad & Rao, 2014).
The application of agricultural residues, such as banana peel, in the treatment of colored effluents containing Acid Black 24 is an innovative eco-friendly technique. This approach not only addresses wastewater pollution but also provides a sustainable method of utilizing agricultural waste (Palma et al., 2011).
Photocatalytic Degradation
- Advanced oxidation processes, specifically the UV/H2O2 method, have been applied for the decolorization of Acid Black 24. This process has proven effective, indicating the potential of photocatalytic degradation methods in the treatment of dye-contaminated water (Shu et al., 2004).
Risk Assessment and Safety
- The ecotoxicological risk assessment of Acid Black 24 has been conducted, covering its toxicity in various tests. Results suggest that the dye, under certain conditions and concentrations, may not pose significant ecotoxicological risks. This research is crucial for understanding the environmental and health implications of using Acid Black 24 in industrial applications (Rocha et al., 2017).
Safety And Hazards
properties
IUPAC Name |
disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H25N5O6S2.2Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;;/h1-22,37H,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPWJTQWWFWEFS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H23N5Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30255-64-2 (Parent) | |
Record name | C.I. Acid Black 24 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003071736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10889368 | |
Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Black 24 | |
CAS RN |
3071-73-6 | |
Record name | C.I. Acid Black 24 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003071736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 8-(phenylamino)-5-[[4-[(5-sulphonatonaphthyl)azo]naphthyl]azo]naphthalenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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